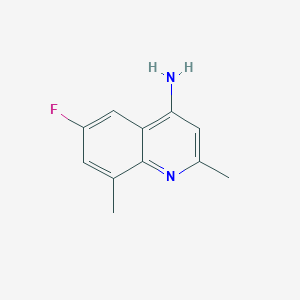
(S)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of tetrahydronaphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene.
Chiral Resolution: The racemic mixture of the amine is resolved using chiral acids or chromatography to obtain the (S)-enantiomer.
Amine Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and enzymatic resolution are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include substituted tetrahydronaphthalenes, ketones, and various amine derivatives.
Scientific Research Applications
(S)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with different biological activity.
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, leading to different chemical properties.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
(S)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1S)-6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-9-4-3-5-11(13)10(9)6-7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
YRUZJZCEYFBQMM-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1CCC[C@@H]2N)OC |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



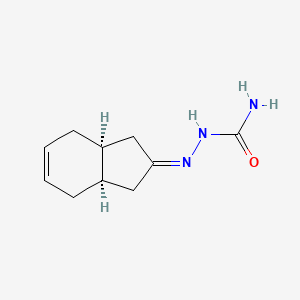
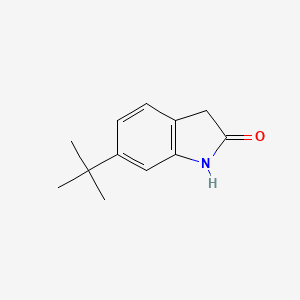
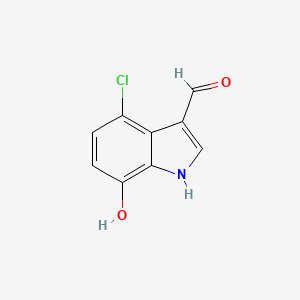
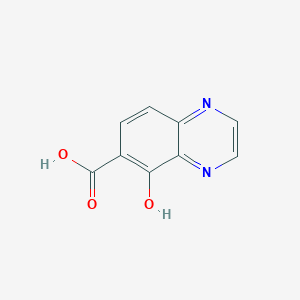





![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)
